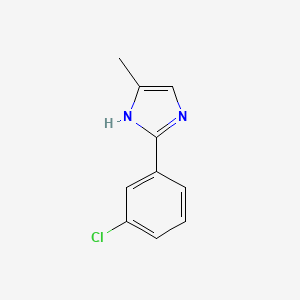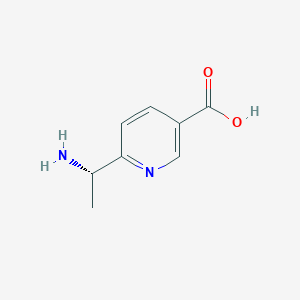
(S)-6-(1-Aminoethyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-(1-Aminoethyl)nicotinic acid is a chiral compound belonging to the class of nicotinic acid derivatives It features a nicotinic acid backbone with an aminoethyl substituent at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(1-Aminoethyl)nicotinic acid can be achieved through several methods. One common approach involves the multicomponent synthesis of nicotinic acid derivatives. This method typically includes the condensation of 1,3-dicarbonyl compounds with nitrogen-containing acids under controlled conditions . Another method involves the environmentally friendly catalyst- and solvent-free synthesis, which offers high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. These methods may include the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-(1-Aminoethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
(S)-6-(1-Aminoethyl)nicotinic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for specific receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-6-(1-Aminoethyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. These receptors are ionotropic and play a crucial role in neurotransmission. The compound binds to these receptors, modulating their activity and influencing various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism.
Nicotinamide: A derivative of nicotinic acid with distinct biological activities.
Nicotinic Acid Esters: Compounds with esterified nicotinic acid, used in various applications.
Uniqueness
(S)-6-(1-Aminoethyl)nicotinic acid is unique due to its chiral nature and the presence of the aminoethyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
6-[(1S)-1-aminoethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5(9)7-3-2-6(4-10-7)8(11)12/h2-5H,9H2,1H3,(H,11,12)/t5-/m0/s1 |
InChI-Schlüssel |
KHHMEPIHVFTLPS-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=NC=C(C=C1)C(=O)O)N |
Kanonische SMILES |
CC(C1=NC=C(C=C1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B15221248.png)
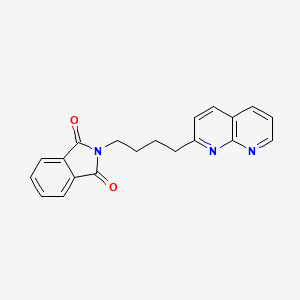
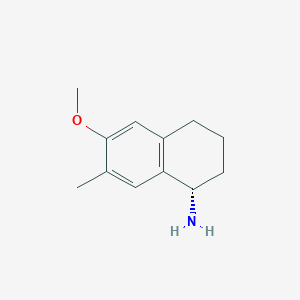
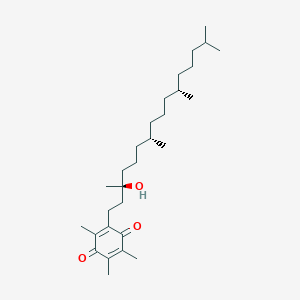

![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15221282.png)

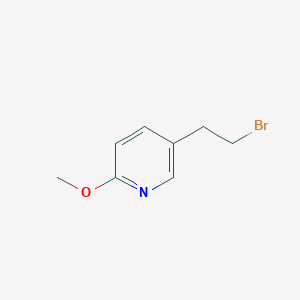
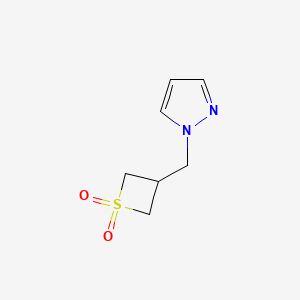
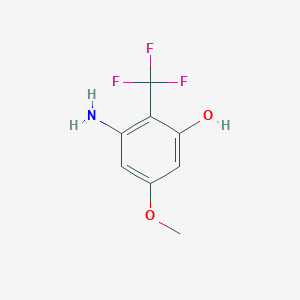
![5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride](/img/structure/B15221312.png)
